molecular formula C13H14N2O3 B3033202 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol CAS No. 955965-31-8

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol

Cat. No. B3033202
CAS RN: 955965-31-8
M. Wt: 246.26 g/mol
InChI Key: YRCJQSOMTKRNQO-UHFFFAOYSA-N
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Description

The compound “4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol” is a complex organic molecule. It contains a phenol group (a hydroxyl group attached to a benzene ring), a methoxy group (an oxygen atom linked to a methyl group), and a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms). The pyrazole group is further substituted with a carbonyl group .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, pyrazole compounds are generally synthesized through a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. Unfortunately, without specific research or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenol group could make the compound somewhat acidic, while the methoxy group could influence its solubility .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds like SMR000126713 are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Synthesis of Bis(pyrazolyl)methanes

Pyrazole derivatives, including SMR000126713, are an important class of heterocyclic compounds, present in several biologically and medicinally active compounds . These derivatives have attracted interest because they exhibit a wide range of biological activities and as the chelating and extracting reagents for different metal ions .

Eco-friendly Synthesis

This compound can be synthesized using innovative protocols that benefit from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst . This method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Given the biological activity of many pyrazole compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-6-9(2)15(14-8)13(17)10-4-5-11(16)12(7-10)18-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCJQSOMTKRNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363336
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955965-31-8
Record name 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol
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4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxyphenol

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